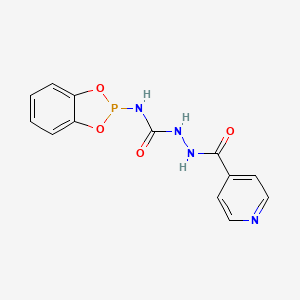![molecular formula C14H13ClN2O3S B5855157 N-[3-(aminosulfonyl)-4-methylphenyl]-4-chlorobenzamide CAS No. 200266-66-6](/img/structure/B5855157.png)
N-[3-(aminosulfonyl)-4-methylphenyl]-4-chlorobenzamide
説明
N-[3-(aminosulfonyl)-4-methylphenyl]-4-chlorobenzamide, commonly known as Sulfanilamide, is a sulfonamide antibiotic that was discovered in 1935. It is a white crystalline powder that is soluble in water and has a molecular weight of 250.7 g/mol. Sulfanilamide has been widely used in the medical field due to its antibacterial properties and has been the subject of numerous scientific studies.
作用機序
Sulfanilamide works by inhibiting the growth of bacteria by blocking the synthesis of folic acid, which is essential for bacterial growth. Sulfanilamide acts as a competitive inhibitor of the enzyme dihydropteroate synthase, which is responsible for the synthesis of folic acid in bacteria.
Biochemical and physiological effects:
Sulfanilamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain enzymes in the liver and kidney, and to decrease the levels of certain hormones in the blood. Sulfanilamide has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
Sulfanilamide has several advantages when used in lab experiments. It is relatively inexpensive and widely available, making it a popular choice for research. Sulfanilamide is also easy to work with and can be synthesized using a variety of methods. However, there are also limitations to using sulfanilamide in lab experiments. It has been shown to have toxic effects in some animals, and its antibacterial properties may interfere with other experimental procedures.
将来の方向性
There are several possible future directions for research involving sulfanilamide. One area of interest is the development of new antibiotics based on the structure of sulfanilamide. Another area of research involves the use of sulfanilamide in combination with other drugs to enhance its antibacterial properties. Additionally, further research is needed to fully understand the biochemical and physiological effects of sulfanilamide, as well as its potential uses in the treatment of other diseases.
合成法
Sulfanilamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoic acid with sulfanilic acid in the presence of a catalyst. Another method involves the reaction of 4-chlorobenzoyl chloride with sulfanilic acid in the presence of a base. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
科学的研究の応用
Sulfanilamide has been extensively studied in the field of medicine due to its antibacterial properties. It has been used to treat a variety of bacterial infections, including pneumonia, meningitis, and urinary tract infections. Sulfanilamide has also been used to treat certain types of cancer, such as Hodgkin's lymphoma.
特性
IUPAC Name |
4-chloro-N-(4-methyl-3-sulfamoylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-9-2-7-12(8-13(9)21(16,19)20)17-14(18)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,17,18)(H2,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRIANSZVKJKOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301211358 | |
| Record name | N-[3-(Aminosulfonyl)-4-methylphenyl]-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301211358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Aminosulfonyl)-4-methylphenyl]-4-chlorobenzamide | |
CAS RN |
200266-66-6 | |
| Record name | N-[3-(Aminosulfonyl)-4-methylphenyl]-4-chlorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200266-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-(Aminosulfonyl)-4-methylphenyl]-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301211358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-pyridinylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5855076.png)


![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5855115.png)

![2-({2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1H-benzimidazole](/img/structure/B5855123.png)



![2-hydroxy-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5855163.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5855167.png)
![N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5855175.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5855181.png)
